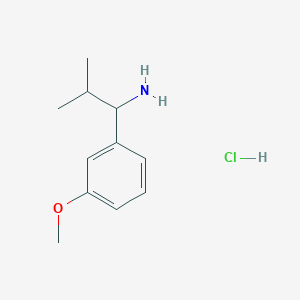![molecular formula C10H13ClF3N B1458165 2-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride CAS No. 1439896-64-6](/img/structure/B1458165.png)
2-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride
説明
2-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride is a useful research compound. Its molecular formula is C10H13ClF3N and its molecular weight is 239.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生化学分析
Biochemical Properties
2-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with enzymes such as monoamine oxidase and proteins like serotonin transporters. These interactions are primarily inhibitory, leading to increased levels of neurotransmitters like serotonin in the synaptic cleft . This compound also binds to serotonin receptors, enhancing serotonergic transmission .
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways by increasing serotonin levels, which in turn affects gene expression and cellular metabolism . In neuronal cells, this compound enhances synaptic transmission and can lead to changes in mood and behavior. It also impacts other cell types by modulating metabolic pathways and influencing cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to serotonin transporters, inhibiting the reuptake of serotonin and increasing its availability in the synaptic cleft . This compound also interacts with serotonin receptors, acting as an agonist and enhancing receptor activation . Additionally, it may influence enzyme activity, either inhibiting or activating specific enzymes involved in neurotransmitter metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods . Long-term exposure to this compound in vitro has shown sustained increases in serotonin levels and prolonged activation of serotonin receptors . In vivo studies have demonstrated that its effects on cellular function can persist for several hours to days, depending on the dosage and administration method .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it primarily enhances serotonergic transmission without significant adverse effects . At higher doses, it can cause toxicity, including cardiovascular issues and behavioral changes . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which facilitate its breakdown and elimination from the body . This compound also affects metabolic flux by altering the levels of key metabolites involved in neurotransmitter synthesis and degradation . The presence of the trifluoromethyl group influences its metabolic stability and bioavailability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . This compound tends to accumulate in specific tissues, particularly in the brain, where it exerts its primary effects . Its distribution is influenced by factors such as lipid solubility and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily found in the synaptic cleft and within synaptic vesicles, where it modulates neurotransmitter release and reuptake . This compound may also localize to other cellular compartments, such as the endoplasmic reticulum and mitochondria, influencing their function and contributing to its overall biochemical effects .
特性
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-9(2,14)7-5-3-4-6-8(7)10(11,12)13;/h3-6H,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCAGYCYNVISRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


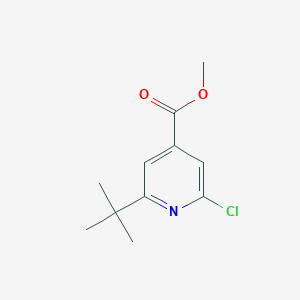

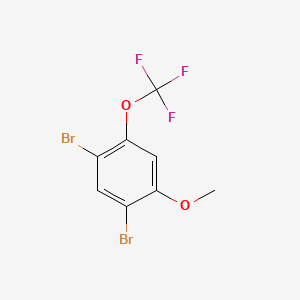

![tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate](/img/structure/B1458089.png)

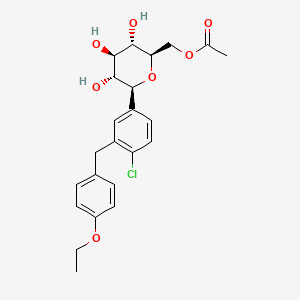
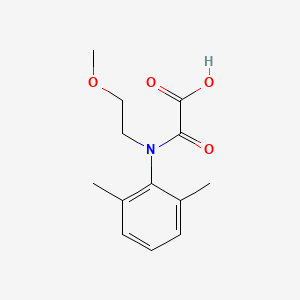
![2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B1458093.png)
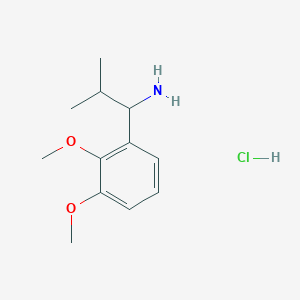

![5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1458098.png)

